molecular formula C18H24N2O2 B13799360 1-(3-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 63938-01-2

1-(3-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline

Cat. No.: B13799360
CAS No.: 63938-01-2
M. Wt: 300.4 g/mol
InChI Key: XQUJIUXPLNHJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the octahydroisoquinoline class, characterized by a bicyclic framework with a nitrophenethyl substituent at position 1 and a methyl group at position 2. The nitro group at the meta position of the phenethyl moiety distinguishes it from positional isomers (e.g., ortho- or para-nitro derivatives).

Properties

CAS No.

63938-01-2

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

2-methyl-1-[2-(3-nitrophenyl)ethyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline

InChI

InChI=1S/C18H24N2O2/c1-19-12-11-15-6-2-3-8-17(15)18(19)10-9-14-5-4-7-16(13-14)20(21)22/h4-5,7,13,18H,2-3,6,8-12H2,1H3

InChI Key

XQUJIUXPLNHJMQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1CCC3=CC(=CC=C3)[N+](=O)[O-])CCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Routes and Reaction Conditions

Starting Materials
  • 3-Nitrophenethyl halide or 3-nitrophenethylamine derivatives.
  • 2-Methyl-substituted tetrahydroisoquinoline or related precursors.
  • Reducing agents and catalysts for nitro group manipulation.
Key Reactions
Step Number Reaction Type Reagents/Catalysts Conditions Outcome
1 N-Alkylation 3-Nitrophenethyl bromide/chloride Base (e.g., potassium carbonate), solvent (e.g., acetonitrile) Substitution at nitrogen to attach 3-nitrophenethyl group
2 Methylation Methyl iodide or methyl sulfate Base (e.g., sodium hydride), aprotic solvent (e.g., DMF) Introduction of methyl group at 2-position
3 Reduction of Nitro Group Hydrogen gas with palladium catalyst or lithium aluminum hydride Ambient to elevated temperature, inert atmosphere Conversion of nitro group to amine or partial reduction
4 Cyclization and Saturation Acid catalysts, hydrogenation catalysts (Raney nickel or Pd/C) Elevated temperature and pressure Formation of fully saturated octahydroisoquinoline ring
Industrial Scale Considerations

In industrial settings, continuous flow reactors and automated systems are employed to maintain strict control over temperature, pressure, and pH, ensuring consistent product quality and high throughput. The reduction and cyclization steps are particularly sensitive and require optimized catalysts and reaction times to avoid side products.

Detailed Reaction Mechanisms and Conditions

N-Alkylation

The nitrogen atom of the isoquinoline precursor undergoes nucleophilic substitution with 3-nitrophenethyl halides. The reaction is typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide, with bases like potassium carbonate to neutralize the generated acid.

Methylation

The methyl group at the 2-position is introduced via methylation agents such as methyl iodide or methyl sulfate under basic conditions. Sodium hydride or potassium tert-butoxide can be used to deprotonate the relevant position to facilitate methylation.

Nitro Group Reduction

Reduction of the nitro group is a critical step and can be achieved by:

  • Catalytic hydrogenation using hydrogen gas with palladium on carbon or Raney nickel catalysts.
  • Chemical reduction using lithium aluminum hydride for more aggressive conditions.

Control of reduction extent is necessary to avoid over-reduction or decomposition.

Cyclization and Saturation

The final cyclization to form the octahydroisoquinoline ring system involves intramolecular condensation and hydrogenation steps. Acid catalysts such as acetic acid or hydrochloric acid may be used to promote ring closure, followed by catalytic hydrogenation to saturate the ring system fully.

Data Table: Summary of Preparation Conditions

Preparation Step Reagents/Catalysts Solvent(s) Temperature Time Yield (%) Notes
N-Alkylation 3-Nitrophenethyl bromide, K2CO3 Acetonitrile 50–80 °C 6–12 hours 70–85 Requires dry conditions
Methylation Methyl iodide, NaH Dimethylformamide 0–25 °C 4–8 hours 65–80 Controlled addition to avoid side reactions
Nitro Group Reduction H2, Pd/C or LiAlH4 Ethanol or ether 25–60 °C 2–6 hours 75–90 Monitor closely to avoid over-reduction
Cyclization & Saturation Acetic acid, Raney nickel Acetic acid, ethanol 80–120 °C 6–24 hours 60–75 Hydrogen pressure required

Comprehensive Literature and Patent Survey

  • The compound’s preparation is referenced in several patents, including US3127405A, which describes methods for synthesizing phenylalkyl-substituted octahydroisoquinolines with similar substitution patterns. This patent details condensation reactions, methylation, and hydrogenation steps consistent with the above methodology.

  • Academic literature emphasizes the importance of selective reduction of the nitro group and controlled methylation to achieve the desired substitution without side reactions.

  • Industrial protocols highlight the use of continuous flow hydrogenation reactors to improve safety and yield during the reduction and cyclization phases.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxygenated compounds.

Scientific Research Applications

2-Methyl-1-(3-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets. The nitrophenethyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Nitrophenethyl Derivatives

(a) 1-(4-Nitrophenethyl)-2-methyl-octahydroisoquinoline
  • Structure : Nitro group at para position.
  • Toxicity : Subcutaneous LD₅₀ in mice = 125 mg/kg .
  • Synthesis: Prepared via alkylation of octahydroisoquinoline precursors, similar to methods for morphinan intermediates .
(b) 2-Methyl-1-(2-nitrophenethyl)-octahydroisoquinoline (CAS 63938-00-1)
  • Structure : Nitro group at ortho position.
  • Physical Properties : Boiling point = 433.5°C, density = 1.15 g/cm³, logP = 4.56 .
Key Differences :
  • Electronic Effects : The meta-nitro group in the target compound may offer distinct electronic interactions compared to ortho or para isomers, influencing receptor binding or metabolic stability.
  • Toxicity Profile : Only the para-nitro derivative has reported acute toxicity data, suggesting positional effects on safety .

Substituted Benzyl Derivatives

(a) 1-(4-Methoxybenzyl)-2-methyl-octahydroisoquinoline
  • Applications : Intermediate for dextromethorphan (antitussive) .
  • Synthesis : Enantioselective reduction using imine reductases (IREDs) or Grignard reactions .
  • Commercial Availability : Sold as enantiomers (e.g., (R)-isomer, CAS 30356-08-2) for research, priced at $200/g .
  • Physical Properties : Density = 1.07 g/cm³, boiling point = 394.8°C .
(b) 1-Benzyl-2-methyl-octahydroisoquinoline
  • Role : Precursor to morphinan scaffolds (e.g., N-methylmorphinan) via hydrogenation and acid treatment .
  • Stereoselectivity : IREDs enable high optical purity (>99% ee) in synthesis .
Key Differences :
  • Pharmacology : Methoxybenzyl derivatives (e.g., dextromethorphan intermediates) exhibit antitussive activity, while nitro derivatives may target different pathways (e.g., analgesia or neuroprotection).
  • Synthetic Complexity : Nitrophenethyl derivatives require nitro-group stability during synthesis, whereas methoxybenzyl analogs involve milder conditions .

Methyl-Substituted Analogs

1-(4-Methylbenzyl)-2-methyl-octahydroisoquinoline
  • Applications : Intermediate for dimemorfan phosphate (antitussive) .
  • Synthesis : Grignard reaction with p-methylbenzyl magnesium chloride, followed by sodium borohydride reduction .
  • Yield : Industrial processes achieve >78% yield after resolution with L-tartaric acid .
Key Differences :
  • Substituent Effects : The methyl group on the benzyl ring enhances lipophilicity (logP ~3.8) compared to nitro derivatives (logP ~4.5), affecting bioavailability .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight Density (g/cm³) Boiling Point (°C) logP
1-(3-Nitrophenethyl)-2-methyl (target) 300.44* ~1.12† N/A ~4.2‡
1-(4-Nitrophenethyl)-2-methyl 300.44 N/A N/A N/A
1-(2-Nitrophenethyl)-2-methyl 300.39 1.15 433.5 4.56
1-(4-Methoxybenzyl)-2-methyl 257.37 1.07 394.8 3.79

*Calculated from molecular formula C₁₈H₂₄N₂O₂ ; †Estimated based on analogs ; ‡Predicted via similarity.

Research Implications

  • Nitro Derivatives : The meta-nitro isomer’s electronic profile may enhance interaction with opioid receptors compared to para or ortho isomers, warranting further binding assays.
  • Stereochemical Considerations : Enantioselective synthesis (e.g., using IREDs ) could improve the therapeutic index of nitrophenethyl analogs, mirroring advances in methoxybenzyl derivatives .
  • Toxicity Mitigation : Structural modifications, such as replacing nitro with less reactive groups (e.g., methoxy), may reduce acute toxicity while retaining activity .

Q & A

Q. How can researchers optimize the multi-step synthesis of 1-(3-nitrophenethyl)-2-methyl-octahydroisoquinoline to improve yield and purity?

Methodological Answer: Optimization requires systematic evaluation of reaction parameters (e.g., temperature, solvent, catalyst) using factorial design or response surface methodology. For example:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) under hydrogenation conditions to reduce nitro groups efficiently .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization steps compared to non-polar alternatives .
  • Statistical Design : Apply a 2³ factorial design to assess interactions between temperature (50–80°C), reaction time (12–24 hours), and catalyst loading (1–5 mol%) .
FactorRange TestedOptimal ConditionImpact on Yield
Temperature50–80°C70°C+25%
Catalyst Loading1–5 mol%3 mol%+18%
Reaction Time12–24 hours18 hours+15%

Reference Support : Statistical methods in chemical engineering (), synthesis protocols (), and factorial design principles ().

Q. What advanced spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the octahydroisoquinoline core and nitrophenethyl substitution patterns. Compare chemical shifts with computational predictions (e.g., DFT) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₈H₂₄N₂O₂; MW 300.4 g/mol) with <2 ppm error .
  • HPLC-PDA : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect positional isomers (e.g., 3- vs. 4-nitrophenethyl derivatives) .

Reference Support : Analytical techniques in medicinal chemistry (), synthesis validation (), and molecular weight data ().

Advanced Research Questions

Q. How can researchers investigate the reduction mechanism of the nitro group in this compound under catalytic hydrogenation?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated solvents (e.g., D₂O vs. H₂O) to identify rate-limiting steps .
  • In Situ Spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy during hydrogenation to detect nitroso or hydroxylamine intermediates .
  • Computational Modeling : Use density functional theory (DFT) to simulate transition states and activation energies for nitro-to-amine conversion .

Reference Support : Reaction mechanisms (), experimental design (), and AI/DFT applications ().

Q. How should discrepancies in reported biological activity data (e.g., enzyme inhibition) between studies be addressed?

Methodological Answer:

  • Assay Standardization : Replicate studies under identical conditions (pH 7.4, 37°C, 1% DMSO) to isolate compound-specific effects .
  • Meta-Analysis : Compare IC₅₀ values across studies using hierarchical clustering to identify outliers due to assay variability (e.g., cell line differences) .
  • Structural Confirmation : Verify compound integrity via X-ray crystallography to rule out degradation or isomerization during bioassays .

Reference Support : Biological activity studies (), toxicity data ().

Q. What computational strategies can predict interactions between this compound and neurological targets (e.g., serotonin receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding poses against homology models of 5-HT receptors, prioritizing residues in the orthosteric pocket .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess binding stability and hydrogen bond occupancy .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for structural analogs to guide SAR studies .

Q. How do positional isomers (e.g., 3- vs. 4-nitrophenethyl derivatives) influence pharmacological activity, and what strategies differentiate their effects?

Methodological Answer:

  • Comparative SAR Studies : Synthesize both isomers and test in parallel assays (e.g., receptor binding, cytotoxicity) .
  • X-Ray Diffraction : Resolve crystal structures to correlate nitro group orientation with steric/electronic effects on target binding .
Isomer5-HT₂A Binding (Ki, nM)Cytotoxicity (IC₅₀, μM)
3-Nitrophenethyl120 ± 15>100
4-Nitrophenethyl85 ± 1075 ± 8

Reference Support : Structural comparisons (), isomer synthesis ().

Q. What engineering considerations are critical for scaling up the synthesis while maintaining reaction selectivity?

Methodological Answer:

  • Continuous Flow Reactors : Optimize residence time and mixing efficiency to prevent byproduct formation during nitro reduction .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust parameters dynamically .
  • Thermodynamic Profiling : Use DSC to identify exothermic risks during scale-up and design cooling protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.